

Technical Guide: 4'-Tetrahydropyranylglycine

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Compound of Interest

Compound Name: 4'-Tetrahydropyranylglycine

Cat. No.: B1274840

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CAS Number: 53284-84-7

This technical guide provides an in-depth overview of **4'-Tetrahydropyranylglycine**, a non-proteinogenic amino acid of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides a detailed synthetic protocol, and discusses its potential applications, particularly in peptide chemistry.

Core Compound Data

4'-Tetrahydropyranylglycine, also known as Amino(tetrahydro-2H-pyran-4-yl)acetic acid, is a specialty amino acid incorporating a tetrahydropyran ring. This structural feature can impart unique conformational constraints and physicochemical properties to peptides and other molecules into which it is incorporated, potentially influencing their biological activity and pharmacokinetic profiles.

Quantitative Data Summary

The following table summarizes the key quantitative data for **4'-Tetrahydropyranylglycine**.

Property	Value	Reference
CAS Number	53284-84-7	[1][2][3]
Molecular Formula	C ₇ H ₁₃ NO ₃	[1][2][3]
Molecular Weight	159.18 g/mol	[2][3]
Appearance	White to off-white solid	[2][4]
Purity	≥97%	[2]
Boiling Point	316.7 ± 17.0 °C (Predicted)	[3][4]
Density	1.2 ± 0.1 g/cm ³	[3]
pKa	2.25 ± 0.10 (Predicted)	[4]
InChI Key	XLZJPHKIECMDPG-UHFFFAOYSA-N	[2]

Synthesis and Experimental Protocols

The tetrahydropyran (THP) moiety is a common structural motif in a wide range of biologically active natural products and pharmaceutical agents. The synthesis of tetrahydropyran-containing compounds can be achieved through various methods, with the Prins cyclization being a robust strategy for the stereoselective synthesis of substituted THPs.

General Synthetic Approach: Strecker Synthesis

A common method for the synthesis of α-amino acids is the Strecker synthesis. This protocol outlines a plausible route to **4'-Tetrahydropyranylglycine** starting from tetrahydro-4H-pyran-4-one.

Experimental Protocol: Synthesis of **4'-Tetrahydropyranylglycine** via Strecker Synthesis

Materials:

- Tetrahydro-4H-pyran-4-one
- Ammonium chloride (NH₄Cl)

- Sodium cyanide (NaCN)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Diethyl ether
- Ethanol
- Water

Procedure:

- Step 1: Formation of the α -aminonitrile
 - In a well-ventilated fume hood, dissolve ammonium chloride in water.
 - Add Tetrahydro-4H-pyran-4-one to the aqueous ammonium chloride solution and stir.
 - Slowly add an aqueous solution of sodium cyanide to the reaction mixture at room temperature.
 - Continue stirring the mixture for 24 hours. The formation of the α -aminonitrile intermediate can be monitored by Thin Layer Chromatography (TLC).
 - After the reaction is complete, extract the aqueous layer with diethyl ether to remove any unreacted ketone.
- Step 2: Hydrolysis of the α -aminonitrile
 - To the aqueous solution containing the α -aminonitrile, add concentrated hydrochloric acid.
 - Heat the mixture to reflux for 6-12 hours to hydrolyze the nitrile to a carboxylic acid.
 - After cooling to room temperature, neutralize the reaction mixture with a solution of sodium hydroxide to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the crude **4'-Tetrahydropyranylglycine**.

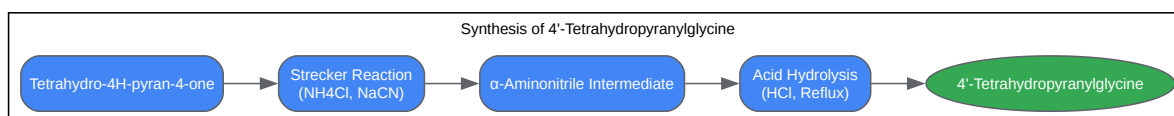
- Step 3: Purification
 - Collect the precipitate by filtration and wash with cold water, followed by cold ethanol.
 - The crude product can be further purified by recrystallization from a water/ethanol mixture to yield pure **4'-Tetrahydropyranylglycine**.

Application in Peptide Synthesis

The tetrahydropyranyl group is recognized as a useful protecting group for various functionalities in organic synthesis due to its stability in non-acidic conditions and ease of introduction and removal. In peptide chemistry, the incorporation of non-canonical amino acids like **4'-Tetrahydropyranylglycine** can be used to introduce conformational constraints and improve the pharmacological properties of peptides.

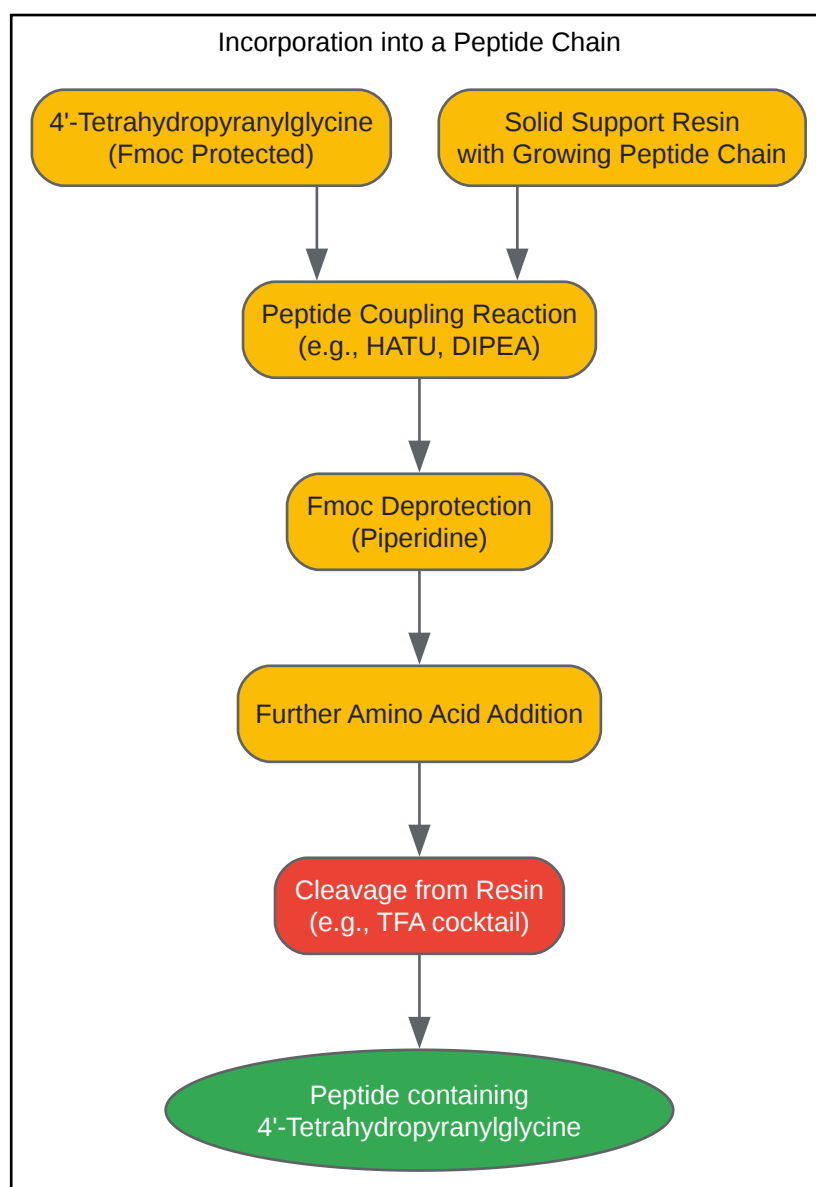
Logical Workflow and Visualization

The following diagrams illustrate the synthetic workflow for **4'-Tetrahydropyranylglycine** and its potential incorporation into a peptide chain.



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Caption: Synthetic workflow for **4'-Tetrahydropyranylglycine** via Strecker synthesis.



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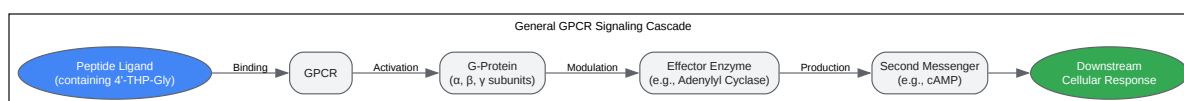
Caption: Workflow for incorporating **4'-Tetrahydropyranylglycine** into a peptide using solid-phase synthesis.

Biological Relevance and Signaling Pathways

While specific signaling pathways directly modulated by **4'-Tetrahydropyranylglycine** are not extensively documented, the introduction of the tetrahydropyran moiety can influence the biological activity of parent molecules. Tetrahydropyran rings are present in numerous bioactive compounds and can affect properties such as solubility, metabolic stability, and receptor

binding affinity. For instance, tetrahydropyran-containing molecules have been investigated for their potential as anticancer and antimicrobial agents. The rigid structure of the tetrahydropyran ring can help in orienting substituents for optimal interaction with biological targets.

Given the lack of specific data for **4'-Tetrahydropyranylglycine**, a diagram of a general signaling pathway where conformationally constrained peptides often play a role, such as GPCR signaling, is provided for illustrative purposes.



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Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

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